N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
Description
N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is a synthetic compound featuring a dioxaspiro[4.5]decane core substituted with a 2,6-dichlorophenyl carboxamide group. Its structural complexity arises from the spirocyclic framework, which confers unique conformational rigidity and electronic properties.
Properties
CAS No. |
633284-14-7 |
|---|---|
Molecular Formula |
C17H19Cl2NO4 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2NO4/c1-16(2)9-17(6-7-23-16)10(8-13(21)24-17)15(22)20-14-11(18)4-3-5-12(14)19/h3-5,10H,6-9H2,1-2H3,(H,20,22) |
InChI Key |
GTOISFOVUPTITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=C(C=CC=C3Cl)Cl)C |
solubility |
52.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diketone, the formation of the spirocyclic ring can be achieved via intramolecular cyclization under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable dichlorophenyl halide with the spirocyclic intermediate in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- Structural Complexity : The spirocyclic core likely enhances photostability and reduces metabolic degradation compared to simpler amides like propanil .
Comparison with Spirocyclic Analogs
Spirocyclic systems are valued for their conformational constraints. A notable analog from a 2024 patent is:
Compound : 7-[(2,3-Difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Spiro System | 1,8-Dioxaspiro[4.5]decane | 6,7-Diazaspiro[4.5]dec-9-ene |
| Substituents | 7,7-Dimethyl, 2-oxo | Difluoro, hydroxy, iodine, trifluoromethyl |
| Synthesis | Not detailed in evidence | Halogenation via N-iodosuccinimide |
Key Findings :
- Heteroatom Influence : The dioxaspiro system (O-atoms) in the target compound may increase polarity compared to nitrogen-containing analogs, affecting solubility and membrane permeability .
- Halogenation : The patent compound’s iodination suggests strategies for modifying the target compound’s halogen profile to tune bioactivity .
Comparison of Reaction Conditions :
| Parameter | Target Compound (Inferred) | Compounds |
|---|---|---|
| Coupling Agent | Potential diazonium salt | Diazonium salts of aromatic amines |
| Solvent | Likely polar aprotic | Pyridine |
| Yield | Not reported | 94–95% |
Structural Analysis :
- IR and NMR data from (e.g., C≡N stretch at 2214 cm⁻¹, NH peaks at 3325 cm⁻¹) provide benchmarks for verifying the target compound’s functional groups .
Biological Activity
N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a spirocyclic framework and functional groups such as amides and lactams. Its molecular formula is with a molecular weight of approximately 299.14 g/mol. The presence of dichlorophenyl and dimethyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂N₂O₃ |
| Molecular Weight | 299.14 g/mol |
| Melting Point | 70-73 °C |
| Boiling Point | 268.3 °C at 760 mmHg |
| Density | 1.2 g/cm³ |
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. It has been shown to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Case Study 1: Anticancer Efficacy
In a study conducted on human cancer cell lines, this compound was evaluated for its cytotoxic effects. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating substantial potency against breast cancer cells.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against both gram-positive and gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
